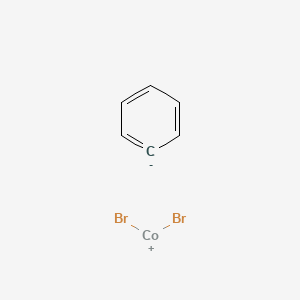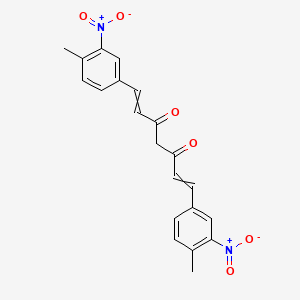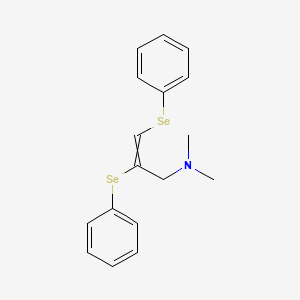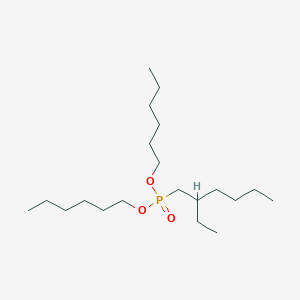
Dihexyl (2-ethylhexyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl (2-ethylhexyl)phosphonate is an organophosphorus compound with the chemical formula C20H43O3P. It is a colorless liquid that is primarily used in solvent extraction processes, particularly for the extraction of rare earth elements and other metals. This compound is known for its high selectivity and efficiency in separating metal ions from aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexyl (2-ethylhexyl)phosphonate can be synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol. The reaction typically involves the following steps:
Reaction of Phosphorus Pentoxide with 2-Ethylhexanol:
These reactions produce a mixture of mono-, di-, and trisubstituted phosphates, from which this compound can be isolated based on solubility .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to reduce temperature, shorten reaction time, and simplify post-treatment processes. This approach aims to reduce production costs and enhance yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl (2-ethylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it back to its alcohol precursors.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.
Major Products
Oxidation: Phosphonic acids.
Reduction: 2-ethylhexanol and related alcohols.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dihexyl (2-ethylhexyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as an extractant in the separation and purification of rare earth elements and other metals.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Mecanismo De Acción
The mechanism by which dihexyl (2-ethylhexyl)phosphonate exerts its effects involves the formation of complexes with metal ions. The compound acts as a ligand, binding to metal ions through its phosphonate group. This interaction facilitates the extraction and separation of metal ions from aqueous solutions. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in metal extraction.
Bis(2-ethylhexyl)phosphate: Similar in structure and used for similar applications.
Uniqueness
Dihexyl (2-ethylhexyl)phosphonate is unique due to its high selectivity and efficiency in extracting specific metal ions. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in industrial and research applications .
Propiedades
Número CAS |
142055-57-0 |
|---|---|
Fórmula molecular |
C20H43O3P |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
3-(dihexoxyphosphorylmethyl)heptane |
InChI |
InChI=1S/C20H43O3P/c1-5-9-12-14-17-22-24(21,23-18-15-13-10-6-2)19-20(8-4)16-11-7-3/h20H,5-19H2,1-4H3 |
Clave InChI |
DLICGVBYFCTMPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(CC(CC)CCCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


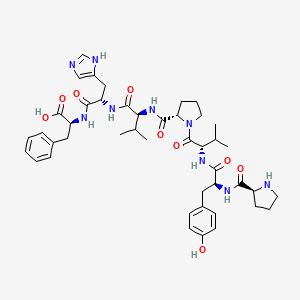

![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
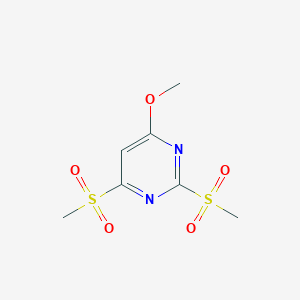
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
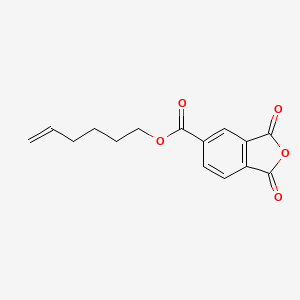
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
